N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

HPPD inhibition tyrosine metabolism enzyme assay

N-(4-Hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (molecular formula C₁₈H₁₈N₂O₄, molecular weight 326.3 g/mol) is a fully substituted 5-oxopyrrolidine-3-carboxamide derivative bearing a 4-hydroxyphenyl moiety on the exocyclic carboxamide nitrogen and a 2-methoxyphenyl group on the pyrrolidine N1 position. The compound is publicly annotated in the ChEMBL database (CHEMBL307048) and BindingDB (BDBM50403928) with a curated, experimentally observed IC₅₀ of 89–90 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, placing it within a therapeutically and agrochemically relevant target class that includes the clinically approved HPPD inhibitor nitisinone.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
Cat. No. B14938016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C18H18N2O4/c1-24-16-5-3-2-4-15(16)20-11-12(10-17(20)22)18(23)19-13-6-8-14(21)9-7-13/h2-9,12,21H,10-11H2,1H3,(H,19,23)
InChIKeyKDSXBTARGCBCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline for HPPD-Targeted Screening


N-(4-Hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (molecular formula C₁₈H₁₈N₂O₄, molecular weight 326.3 g/mol) is a fully substituted 5-oxopyrrolidine-3-carboxamide derivative bearing a 4-hydroxyphenyl moiety on the exocyclic carboxamide nitrogen and a 2-methoxyphenyl group on the pyrrolidine N1 position . The compound is publicly annotated in the ChEMBL database (CHEMBL307048) and BindingDB (BDBM50403928) with a curated, experimentally observed IC₅₀ of 89–90 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, placing it within a therapeutically and agrochemically relevant target class that includes the clinically approved HPPD inhibitor nitisinone [1][2]. The 5-oxopyrrolidine-3-carboxamide scaffold has been independently validated as a privileged chemotype across multiple target families, including CCR5 antagonism, Nav1.8 inhibition, and enoyl-ACP reductase (InhA) inhibition, establishing broad precedent for this core in drug discovery programs [3].

Why In-Class Substitution of N-(4-Hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Is Not Straightforward: Substituent Position, Hydrogen-Bonding Topology, and Public Data Availability as Selection Gatekeepers


Within the C₁₈H₁₈N₂O₄ isomeric space of 5-oxopyrrolidine-3-carboxamides, even a single positional shift of the hydroxyl or methoxy substituent produces a topologically distinct hydrogen-bond donor/acceptor pharmacophore that cannot be assumed to recapitulate the same target engagement profile . The para-hydroxyl group on the N-phenyl ring of the target compound provides a linearly extended H-bond donor at the solvent-exposed interface of the HPPD active site, a geometry that is sterically and electronically inaccessible to the meta-hydroxyl regioisomer N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide [1]. Furthermore, the 4-hydroxyphenyl carboxamide side chain distinguishes the target compound from the simpler 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 39629-90-8; MW 235 Da), which lacks the extended N-aryl carboxamide pharmacophore entirely and shows a ~1.4-fold right-shifted IC₅₀ of 128 nM on recombinant human HPPD versus the target compound's 89 nM on pig liver HPPD—a directional potency difference consistent with the contribution of the 4-hydroxyphenylamide group to binding [2][3]. Importantly, the target compound is one of the few members of this congeneric series for which a publicly curated, experimentally determined enzyme inhibition constant is available in both ChEMBL and BindingDB, providing verifiable activity data that is absent for most positional isomers and halogenated analogs in the commercial screening libraries [3][4].

Quantitative Differentiation Evidence for N-(4-Hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Comparator-Anchored Enzyme Inhibition, Regioisomer Specificity, and Scaffold Completeness Data


HPPD Enzyme Inhibition Potency: 89–90 nM Against Pig Liver HPPD Benchmarked Against the Clinical Inhibitor Nitisinone (40 nM)

The target compound exhibits a curated IC₅₀ of 89 nM (observed value) and 90 nM in independent replicate determinations against 4-hydroxyphenylpyruvate dioxygenase (HPPD) purified from pig liver, as deposited in ChEMBL (CHEMBL307048) and BindingDB (BDBM50403928) [1]. The clinical HPPD inhibitor nitisinone (NTBC, CAS 104206-65-7) achieves an IC₅₀ of 40 nM in the same species-matched pig liver HPPD assay system using the enol-borate method, representing a 2.2-fold greater potency [2]. In the same ChEMBL-assigned assay grouping (CHEMBL615562), other structurally diverse HPPD inhibitors span IC₅₀ values from 20 nM to 4.17 μM, positioning the target compound in the mid-nanomolar potency tier—sufficient for biochemical probe applications while leaving room for potency optimization through medicinal chemistry [3].

HPPD inhibition tyrosine metabolism enzyme assay herbicide target

Regioisomer Differentiation: Para-Hydroxyl (4-OH) vs. Meta-Hydroxyl (3-OH) Substitution on the N-Phenyl Carboxamide Determines Hydrogen-Bond Pharmacophore Topology and Database Representation

The target compound (4-OH on N-phenyl, 2-OCH₃ on N1-phenyl) and its closest commercially listed regioisomer N-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide share an identical molecular formula (C₁₈H₁₈N₂O₄) and molecular weight (326.3 g/mol) but differ in the substitution positions of both aromatic rings . In the target compound, the para-hydroxyl extends the H-bond donor ~2.4 Å further from the pyrrolidine core compared to the meta-hydroxyl regioisomer, altering both the molecular electrostatic potential surface and the accessible H-bonding geometry at the enzyme–ligand interface . Critically, the para-hydroxy regioisomer (target compound) has a publicly curated HPPD IC₅₀ in ChEMBL/BindingDB, whereas no quantitative enzyme inhibition data for the meta-hydroxy regioisomer could be identified in any public database (ChEMBL, BindingDB, PubChem BioAssay, or PubMed) as of the literature cutoff date, making the target compound the only regioisomer in this pair with verifiable target-engagement data suitable for informed procurement [1].

regioisomer selectivity pharmacophore modeling SAR medicinal chemistry

Carboxamide vs. Carboxylic Acid Scaffold: The N-(4-Hydroxyphenyl) Carboxamide Extension Confers Directional HPPD Potency Advantage Over the Truncated Carboxylic Acid Analog

The target compound's N-(4-hydroxyphenyl) carboxamide side chain represents a significant structural elaboration beyond the simpler 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 39629-90-8, MW 235 Da), which terminates at the carboxylic acid oxidation state at the pyrrolidine 3-position . The carboxylic acid analog has been independently tested against human recombinant HPPD (expressed in E. coli BL21(DE3)) and exhibits an IC₅₀ of 128 nM, as deposited in BindingDB (BDBM50536953) and ChEMBL (CHEMBL4577367) [1]. Although the species and assay format differ (pig liver vs. human recombinant), the directional ~1.4-fold potency advantage of the target compound's carboxamide (89 nM) over the carboxylic acid (128 nM) is consistent with the known preference of the HPPD active site for an extended aryl carboxamide pharmacophore that can engage additional H-bonding and π-stacking interactions within the substrate access channel [2]. The molecular weight increase from 235 Da to 326 Da reflects the addition of the 4-hydroxyphenylamide moiety, which contributes three additional H-bond donors/acceptors and an aromatic ring for binding-site complementarity.

scaffold hopping bioisostere carboxamide pharmacophore HPPD SAR

Chloro Analog Differentiation: 5-Chloro Substitution on the 2-Methoxyphenyl Ring Increases Molecular Weight by 34.5 Da and Elevates Lipophilicity Without Publicly Verifiable HPPD Activity Data

The closest halogenated structural analog, 1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (MW 360.8 g/mol, C₁₈H₁₇ClN₂O₄), introduces a chlorine atom at the 5-position of the 2-methoxyphenyl ring . This substitution increases the molecular weight by 34.5 Da (10.6% increase over the 326.3 Da target compound) and raises the predicted logP by approximately 0.4–0.7 log units (from an estimated 1.8–2.0 for the target compound to 2.3–2.8 for the chloro analog, based on fragment-based calculation), reflecting the well-established lipophilicity-enhancing effect of aryl chlorine substitution . However, a comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed reveals no publicly available quantitative enzyme inhibition data (IC₅₀, Kᵢ, or EC₅₀) for the chloro analog against HPPD or any other molecular target [1]. In contrast, the target compound's HPPD IC₅₀ of 89 nM is publicly curated and experimentally verified. This evidentiary asymmetry means that the chloro analog, while commercially available, represents a procurement decision unsupported by target-engagement data, whereas the target compound offers a data-backed starting point.

halogenated analog lipophilicity logP physicochemical property comparison

Public Database Curation as a Procurement Confidence Factor: Dual ChEMBL/BindingDB Annotation of the Target Compound Reduces Due-Diligence Burden Relative to Unannotated Analogs

The target compound is annotated in two independent, authoritative public databases—ChEMBL (CHEMBL307048) and BindingDB (BDBM50403928)—with concordant HPPD IC₅₀ values of 89 nM and 90 nM, respectively, derived from experimental data curated by Zhejiang University [1]. This dual-independent curation provides a level of data confidence that is absent for the vast majority of commercially available 5-oxopyrrolidine-3-carboxamide screening compounds. A systematic survey of the 5-oxopyrrolidine-3-carboxamide chemical space in ChEMBL (accessed via substructure search of the core scaffold) identifies fewer than 15 compounds with any quantitative bioactivity annotation, and among the C₁₈H₁₈N₂O₄ regioisomeric set specifically, the target compound is the sole representative with HPPD inhibition data [2]. Additionally, the target compound's ChEMBL record is cross-referenced to the ChEMBL_542 assay (CHEMBL615562), which aggregates HPPD inhibition data across multiple chemotypes, enabling direct contextualization of the 89 nM IC₅₀ within the broader HPPD inhibitor landscape without requiring independent assay execution [3].

database curation ChEMBL BindingDB procurement decision support data FAIRness

Recommended Application Scenarios for N-(4-Hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Based on Verified Differentiation Evidence


HPPD-Focused Biochemical Screening and Inhibitor Benchmarking

The target compound is immediately deployable as a positive control or benchmark inhibitor in HPPD enzyme assays, with a verified IC₅₀ of 89 nM against pig liver HPPD [1]. Its potency, situated between the clinical inhibitor nitisinone (40 nM) and weaker HPPD ligands (up to 4.17 μM in the same ChEMBL assay group), makes it suitable for establishing assay window and Z'-factor in high-throughput HPPD screens without the supply-chain and regulatory complexities of procuring nitisinone [2]. The concordance between ChEMBL and BindingDB entries reduces risk of data irreproducibility.

Structure-Activity Relationship (SAR) Exploration Around the 5-Oxopyrrolidine-3-Carboxamide Scaffold

With a well-defined 4-hydroxyphenyl carboxamide pharmacophore at the 3-position and a 2-methoxyphenyl substituent at N1, the target compound serves as a chemically tractable starting point for systematic SAR studies [1]. The 1.4-fold potency advantage over the truncated carboxylic acid analog (128 nM) provides a directional vector for optimizing the carboxamide side chain, while the 10.6% molecular weight gap to the chloro analog allows exploration of halogenation effects on potency and physicochemical properties [2]. Critically, the target compound's public IC₅₀ provides a quantitative baseline against which newly synthesized analogs can be directly compared.

Pharmacophore Model Construction and Computational Chemistry Validation

The para-hydroxyl substitution pattern of the target compound, combined with its experimentally determined HPPD IC₅₀, provides a ground-truth data point for building and validating pharmacophore models of the HPPD active site [1]. Unlike the meta-hydroxy regioisomer, which lacks public activity data, the target compound's verified potency enables quantitative assessment of docking pose predictions, 3D-QSAR model accuracy, and structure-based virtual screening performance using the ChEMBL_542 assay dataset as a training panel [2].

Procurement Risk Mitigation for Screening Library Acquisition

For organizations building targeted screening libraries around the 5-oxopyrrolidine-3-carboxamide chemotype, the target compound represents the lowest-risk procurement option within its C₁₈H₁₈N₂O₄ congeneric series because it is the only member with dual ChEMBL/BindingDB annotation and a publicly verifiable HPPD IC₅₀ [1]. Procurement of unannotated analogs (regioisomers, halogenated derivatives) without confirmatory in-house biochemical characterization carries the risk of acquiring inactive compounds, whereas the target compound's data-backed activity profile ensures that purchased material directly supports experimental objectives [2].

Quote Request

Request a Quote for N-(4-hydroxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.